
1-(Methylsulfanyl)but-3-en-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Methylsulfanyl)but-3-en-2-one is an organic compound characterized by the presence of a methylsulfanyl group attached to a butenone backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(Methylsulfanyl)but-3-en-2-one can be synthesized through several methods. One common approach involves the reaction of 3-buten-2-one with methylthiol in the presence of a base. The reaction typically occurs under mild conditions, with the base facilitating the nucleophilic attack of the methylthiol on the butenone.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Methylsulfanyl)but-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The methylsulfanyl group can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like halides or amines can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted butenones.
Applications De Recherche Scientifique
1-(Methylsulfanyl)but-3-en-2-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(Methylsulfanyl)but-3-en-2-one involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It may interact with enzymes or receptors, leading to various biological effects. The exact pathways and targets are still under investigation.
Comparaison Avec Des Composés Similaires
- 3-(Methylsulfanyl)propanal
- 4-(Methylsulfanyl)butan-2-one
- 2-(Methylsulfanyl)ethanol
Comparison: 1-(Methylsulfanyl)but-3-en-2-one is unique due to its butenone backbone, which imparts distinct chemical reactivity compared to similar compounds with different carbon chain lengths or functional groups. Its specific structure allows for unique interactions in chemical and biological systems.
Propriétés
Formule moléculaire |
C5H8OS |
|---|---|
Poids moléculaire |
116.18 g/mol |
Nom IUPAC |
1-methylsulfanylbut-3-en-2-one |
InChI |
InChI=1S/C5H8OS/c1-3-5(6)4-7-2/h3H,1,4H2,2H3 |
Clé InChI |
OKFZUFDPRVYSEI-UHFFFAOYSA-N |
SMILES canonique |
CSCC(=O)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


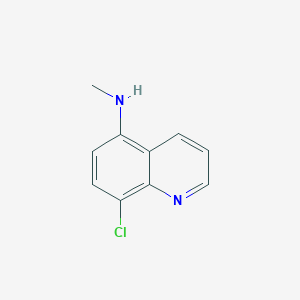
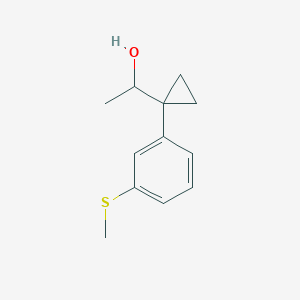
![{3-Fluoro-4-methoxy-5-[2-(morpholin-4-yl)-1,3-thiazol-4-yl]phenyl}methanol](/img/structure/B13547264.png)
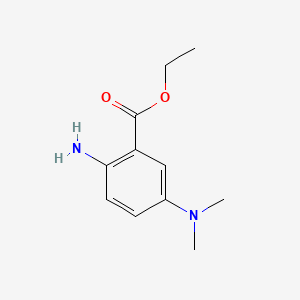
![rac-(1R,2R,4S)-2-(azidomethyl)-7-oxabicyclo[2.2.1]heptane](/img/structure/B13547270.png)
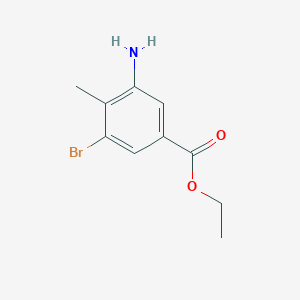

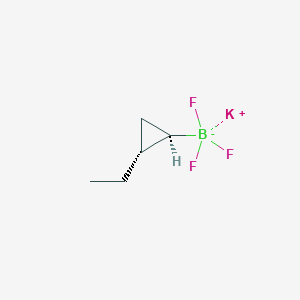
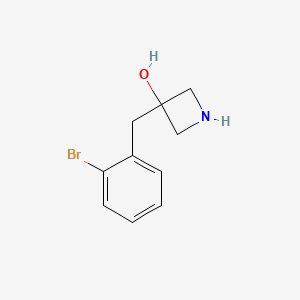

![1-[4-Methyl-1-(5-methyl-1,2-benzothiazole-3-carbonyl)piperidin-4-yl]methanamine hydrochloride](/img/structure/B13547306.png)

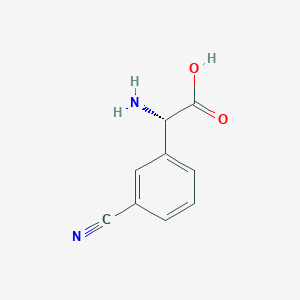
![tert-butyl N-[6-(aminooxy)hexyl]carbamate](/img/structure/B13547325.png)
